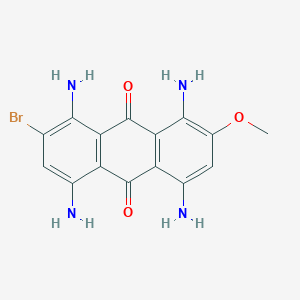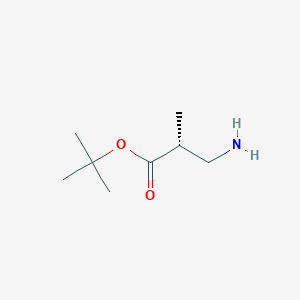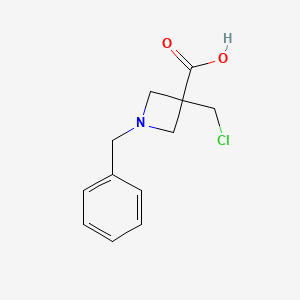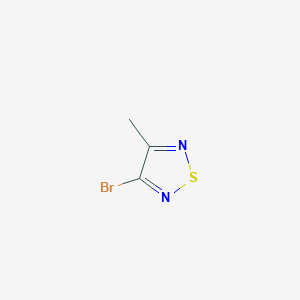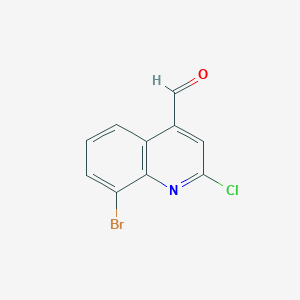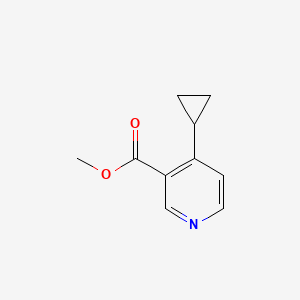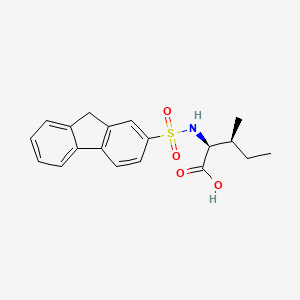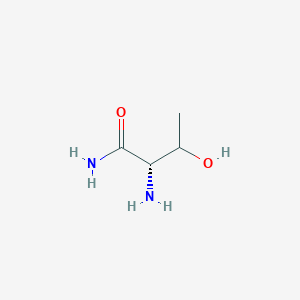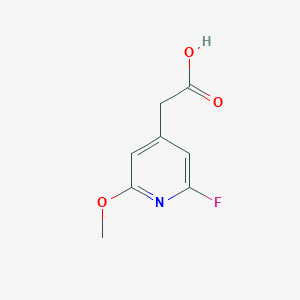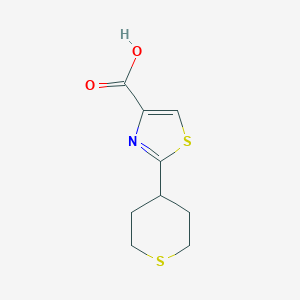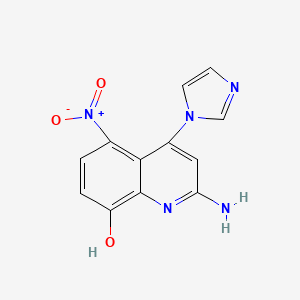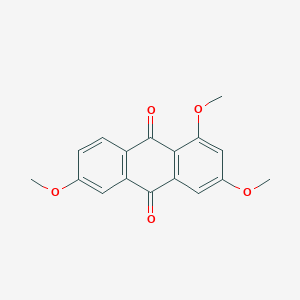
9,10-Anthracenedione, 1,3,6-trimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Trimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, medicine, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
1,3,6-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. The reaction typically requires methanol as the methoxylating agent and a strong acid catalyst such as sulfuric acid to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trimethoxyanthracene-9,10-dione often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1,3,6-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
科学研究应用
1,3,6-Trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.
作用机制
The mechanism of action of 1,3,6-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. Additionally, its methoxy groups can undergo metabolic transformations, further influencing its biological activity .
相似化合物的比较
Similar Compounds
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its strong anticancer and anti-inflammatory properties.
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits significant antimicrobial activity.
Rhein (4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid): Used in the treatment of inflammatory diseases.
Uniqueness
1,3,6-Trimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
属性
CAS 编号 |
63878-55-7 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC 名称 |
1,3,6-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-20-9-4-5-11-12(6-9)16(18)13-7-10(21-2)8-14(22-3)15(13)17(11)19/h4-8H,1-3H3 |
InChI 键 |
RVRLMEJZOHMHTO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


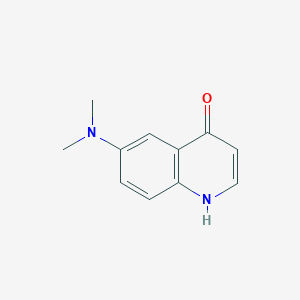
![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
